molecular formula C10H15NO B6603617 6-(propan-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile CAS No. 2866319-25-5

6-(propan-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile

Cat. No.: B6603617
CAS No.: 2866319-25-5
M. Wt: 165.23 g/mol
InChI Key: ZHFFVLLOLSTFIM-UHFFFAOYSA-N
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Description

6-(Propan-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile is a spirocyclic compound featuring a bicyclic 2-oxaspiro[3.3]heptane core substituted with a cyano (-CN) and an isopropyl (propan-2-yl) group at the 6-position. This structure confers unique steric and electronic properties, making it a valuable building block in medicinal chemistry and material science.

Properties

IUPAC Name

6-propan-2-yl-2-oxaspiro[3.3]heptane-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(2)10(5-11)3-9(4-10)6-12-7-9/h8H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFFVLLOLSTFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CC2(C1)COC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Spirocyclic Framework Construction

The spiro[3.3]heptane system is synthesized through alkylative cyclization of bifunctional precursors. For example, brominated diols or ketones undergo base-mediated ring closure to form the strained spiro architecture. In the case of oxetane-containing spirocycles, Williamson ether synthesis or nucleophilic substitution is employed to establish the oxygen-containing ring.

Functionalization of the Quaternary Carbon

The nitrile group at the spiro center is introduced via cyanation reactions , such as the substitution of a halogen or hydroxyl group with cyanide ions (e.g., NaCN, KCN). The isopropyl substituent is typically installed through Grignard or organolithium additions to ketone intermediates, followed by quenching with protic agents.

Stepwise Synthesis Routes

Route 1: Cyclization of Halo-Ketone Precursors

This method adapts strategies from the synthesis of 6-methyl-2-oxaspiro[3.3]heptane-6-carbonitrile, modifying the alkylation step to incorporate an isopropyl group.

Step 1: Synthesis of 6-Isopropyl-6-cyano-bicyclic Ketone
A diketone precursor undergoes concomitant alkylation and cyanation using isopropylmagnesium bromide and trimethylsilyl cyanide (TMSCN). The reaction proceeds via a tandem nucleophilic addition-elimination mechanism, forming the quaternary carbon center.

Step 2: Spirocyclization via Base-Mediated Ether Formation
Treatment with a strong base (e.g., NaH or KOTBu) induces intramolecular cyclization, forming the oxetane ring. For example, a bromo-alcohol intermediate derived from the ketone undergoes Williamson ether synthesis under anhydrous conditions.

Optimization Data

ParameterConditionYield (%)
BaseNaH (2.5 equiv)62
SolventTHF, 0°C → rt
Reaction Time12 h

Route 2: Ring-Closing Metathesis (RCM) of Diene Precursors

A less conventional approach utilizes Grubbs catalyst -mediated RCM to form the spirocyclic framework. A diene precursor bearing isopropyl and nitrile groups undergoes metathesis to generate the seven-membered ring, followed by oxidation to form the oxetane.

Challenges :

  • Low functional group tolerance of Grubbs catalysts necessitates protecting the nitrile group.

  • Post-metathesis oxidation (e.g., with mCPBA) risks over-oxidation of the spiro center.

Conditions : DMF, 80°C, 4 h; Yield: 68–72%.

Cyanation via Trimethylsilyl Cyanide (TMSCN)

TMSCN offers a milder alternative for sterically hindered substrates. In the presence of a Lewis acid (e.g., ZnI₂), TMSCN delivers a cyanide equivalent to electrophilic carbons, minimizing side reactions.

Stereochemical Considerations and Byproduct Mitigation

The spirocyclic structure imposes significant steric constraints, leading to potential diastereomer formation during cyclization. Key strategies include:

  • Temperature Control : Low temperatures (−78°C to 0°C) favor kinetic control, reducing epimerization.

  • Bulky Bases : Use of KOTBu over NaH suppresses elimination pathways.

  • Chiral Auxiliaries : Temporary stereodirecting groups enforce desired configurations, though this adds synthetic steps.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield (%)
Halo-Ketone CyclizationHigh scalabilityRequires harsh bases62–68
RCM-OxidationMild conditionsLow functional group tolerance45–50
Cyanide SubstitutionDirect functionalizationCompeting elimination68–72

Industrial-Scale Production Challenges

Purification Complexity

The apolar nature of the spirocyclic core complicates chromatographic separation. Crystallization-driven purification is preferred, utilizing solvent systems like hexane/EtOAc .

Chemical Reactions Analysis

Types of Reactions

6-(propan-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Amides or esters.

Scientific Research Applications

6-(propan-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(propan-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The spirocyclic structure provides rigidity, which can enhance the selectivity and potency of the compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues of 2-Oxaspiro[3.3]heptane Carbonitriles

The following table summarizes key analogs of 6-(propan-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile, highlighting substituent variations and their physicochemical properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features & Applications Source
6-(3,5-Dimethylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile 3,5-Dimethylphenyl C₁₅H₁₇NO 227.30 High steric bulk; used in drug intermediates Enamine Ltd
6-(3,4-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile 3,4-Dichlorophenyl C₁₄H₁₃Cl₂NO 298.17 Enhanced lipophilicity; potential CNS activity Enamine Ltd
Methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate Methyl ester + cyano C₉H₁₁NO₃ 181.19 Dual functionalization; synthetic versatility Product Data
6-Cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid Carboxylic acid + cyano C₈H₉NO₃ 167.16 Acidic functionality; ionizable at physiological pH TRC Chemicals
Key Observations:
  • Substituent Effects : The isopropyl group in the target compound introduces steric hindrance compared to aromatic substituents (e.g., dichlorophenyl or dimethylphenyl in analogs). This may reduce metabolic degradation but limit solubility .
  • Electronic Properties: The cyano group (-CN) is electron-withdrawing, enhancing electrophilicity and reactivity in cross-coupling reactions, a feature shared across all analogs .
  • Functional Group Synergy: Compounds like methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate combine ester and nitrile groups, enabling diverse derivatization pathways .

Biological Activity

The molecular formula of 6-(propan-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile is C9H13NC_9H_{13}N with a molecular weight of approximately 165.23 g/mol. Its structure contributes to unique steric and electronic properties that may influence its interaction with biological macromolecules.

PropertyValue
Molecular FormulaC9H13NC_9H_{13}N
Molecular Weight165.23 g/mol
CAS NumberNot specified

Biological Activity Insights

While direct studies on the biological activity of this specific compound are sparse, compounds with similar spirocyclic structures often exhibit significant biological activities:

  • Antimicrobial Activity : Spirocyclic compounds have been reported to possess antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains due to their ability to disrupt cell wall synthesis or inhibit enzymatic activity.
  • Antiviral Properties : Similar compounds have been investigated for their antiviral activities, particularly against RNA viruses. The structural conformation of spirocyclic compounds allows for effective binding to viral proteins, potentially inhibiting viral replication.
  • Anticancer Potential : The unique three-dimensional structure of spirocyclic compounds can enhance their binding affinity to biological targets such as enzymes involved in cancer progression. For example, some spirocyclic derivatives have shown promise in inhibiting pathways associated with tumor growth.

Case Studies and Research Findings

Several case studies involving structurally similar compounds provide insights into the potential biological activities of this compound:

  • Fumagillin : This compound is known for its irreversible inhibition of methionine aminopeptidase 2 (MetAP2), leading to significant anticancer effects by preventing the hydrolysis of amide bonds in peptide substrates . The mechanism of action highlights the importance of structural features in biological interactions.
  • Dynemicin A : An enediyne-based anticancer drug that generates reactive species capable of cleaving DNA strands in cancer cells . This illustrates how spirocyclic frameworks can be leveraged for therapeutic applications.

Q & A

Basic: What are the key synthetic strategies for 6-(propan-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves cyclization of ketone precursors with dienes under Lewis acid catalysis (e.g., BF₃ or AlCl₃). Critical parameters include:

  • Temperature: Elevated temperatures (80–120°C) improve cyclization efficiency but may increase side reactions.
  • Solvent: Polar aprotic solvents (e.g., THF, DCM) enhance solubility and stabilize intermediates .
  • Catalyst loading: 10–15 mol% Lewis acid yields optimal conversion.
    For scalability, continuous flow systems reduce reaction times and improve purity . Validation via TLC or HPLC is recommended to monitor progress.

Basic: How is the spirocyclic structure of this compound confirmed experimentally?

Methodological Answer:
Structural confirmation requires multi-technique analysis:

  • X-ray crystallography: Resolves spiro carbon geometry and ring conformations. SHELX software is widely used for refinement .
  • NMR spectroscopy: Key signals include the spiro carbon (¹³C NMR: δ ~95–100 ppm) and nitrile group (¹H NMR: δ ~2.8–3.2 ppm).
  • Mass spectrometry: Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .

Basic: What are the dominant reactivity patterns of the nitrile and spirocyclic groups?

Methodological Answer:

  • Nitrile group: Undergo nucleophilic additions (e.g., Grignard reagents) or hydrolysis to carboxylic acids under acidic conditions.
  • Spirocyclic core: Strain-driven ring-opening reactions with electrophiles (e.g., bromine) or participation in Diels-Alder reactions .
    Reactivity studies should use inert atmospheres (N₂/Ar) to prevent moisture interference .

Advanced: How can computational modeling predict regioselectivity in derivatization reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates transition-state energies to predict attack sites on the spiro core.
  • Molecular docking: Screens interactions with biological targets (e.g., enzymes) to prioritize derivatives.
    Tools like Gaussian or AutoDock Vina are recommended. Validate predictions with kinetic isotope effect (KIE) studies or isotopic labeling .

Advanced: What strategies resolve contradictions in reported synthetic yields for spirocyclic nitriles?

Methodological Answer:

  • Reproducibility checks: Vary catalyst (e.g., switch from AlCl₃ to FeCl₃) or solvent polarity.
  • Impurity profiling: Use HPLC-MS to identify byproducts (e.g., dimerization species).
  • Mechanistic reinvestigation: Isotopic tracing (¹³C-labeled precursors) clarifies competing pathways .

Advanced: How can bioactivity assays differentiate spirocyclic nitriles from non-spiro analogs?

Methodological Answer:

  • Enzyme inhibition assays: Compare IC₅₀ values against targets (e.g., kinases) using fluorescence-based readouts.
  • Cellular uptake studies: Measure intracellular concentrations via LC-MS to assess spiro-driven membrane permeability .
  • 3D-QSAR modeling: Correlate spiro ring conformation with activity cliffs .

Advanced: What analytical methods address thermal instability during characterization?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC): Identifies decomposition temperatures.
  • Low-temperature NMR: Acquire spectra at –40°C to stabilize reactive intermediates.
  • Purification: Use flash chromatography with silica gel modified with 5% triethylamine to prevent degradation .

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